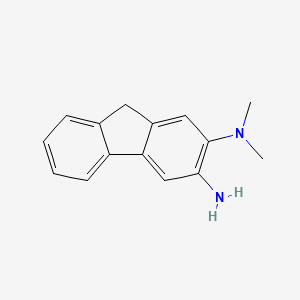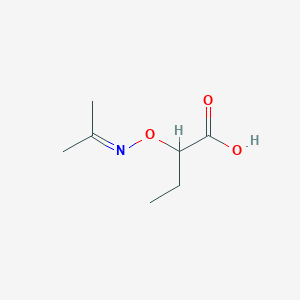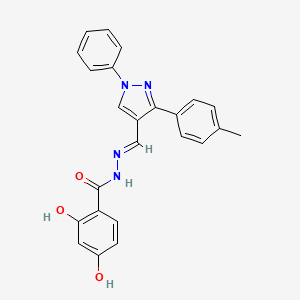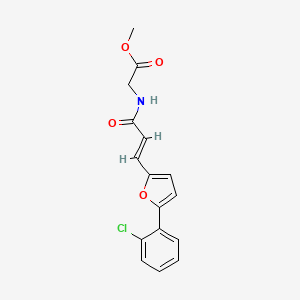
(4-Methoxyphenyl)methyl-triphenylphosphanium;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxybenzyl)triphenylphosphonium chloride is an organic compound with the molecular formula C26H24ClOP. It is a phosphonium salt, which is often used in organic synthesis and various chemical reactions . The compound is characterized by the presence of a triphenylphosphonium group attached to a 4-methoxybenzyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxybenzyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with 4-methoxybenzyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of (4-Methoxybenzyl)triphenylphosphonium chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxybenzyl)triphenylphosphonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with (4-Methoxybenzyl)triphenylphosphonium chloride include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a phosphonium salt with an amine group attached to the benzyl moiety .
Aplicaciones Científicas De Investigación
(4-Methoxybenzyl)triphenylphosphonium chloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of (4-Methoxybenzyl)triphenylphosphonium chloride involves its interaction with cellular membranes and proteins. The phosphonium group allows the compound to cross lipid bilayers easily, making it effective in targeting mitochondria. Once inside the cell, it can interact with various molecular targets, including enzymes and ion channels, affecting cellular function and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyltriphenylphosphonium chloride
- (4-Methoxyphenyl)methyltriphenylphosphonium chloride
- (4-Methoxycarbonylbenzyl)triphenylphosphonium bromide
Uniqueness
(4-Methoxybenzyl)triphenylphosphonium chloride is unique due to the presence of the methoxy group on the benzyl moiety, which can influence its reactivity and interaction with other molecules. This makes it particularly useful in specific synthetic applications and research studies .
Propiedades
Fórmula molecular |
C26H25ClOP+ |
|---|---|
Peso molecular |
419.9 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)methyl-triphenylphosphanium;hydrochloride |
InChI |
InChI=1S/C26H24OP.ClH/c1-27-23-19-17-22(18-20-23)21-28(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1; |
Clave InChI |
YQXBNCFNXOFWLR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Methoxybenzaldehyde [1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11961913.png)

![2-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)methyl]-3-pyridinol hydrochloride](/img/structure/B11961923.png)



![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11961948.png)

![4-Methoxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11961953.png)

